molecular formula C7H13NO2 B2369034 3-Aminohept-6-enoic acid CAS No. 773119-98-5

3-Aminohept-6-enoic acid

Cat. No.: B2369034
CAS No.: 773119-98-5
M. Wt: 143.186
InChI Key: IAWLQRWQXWXELQ-UHFFFAOYSA-N
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Description

3-Aminohept-6-enoic acid is a naturally occurring amino acid with the molecular formula C7H13NO2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminohept-6-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of 6-heptenoic acid as a precursor, which undergoes amination to introduce the amino group at the third position. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 3-Aminohept-6-enoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The double bond in the heptenoic acid chain can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amino acids .

Scientific Research Applications

3-Aminohept-6-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-aminohept-6-enoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, including enzyme-catalyzed processes. It can act as a substrate for enzymes involved in amino acid metabolism, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

    6-Aminohexanoic acid:

    4-Aminobutyric acid:

    2-Aminopentanoic acid:

Uniqueness: 3-Aminohept-6-enoic acid is unique due to its unsaturated carbon chain, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts.

Properties

IUPAC Name

3-aminohept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-3-4-6(8)5-7(9)10/h2,6H,1,3-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWLQRWQXWXELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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